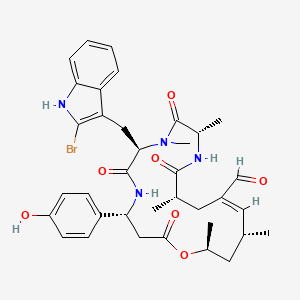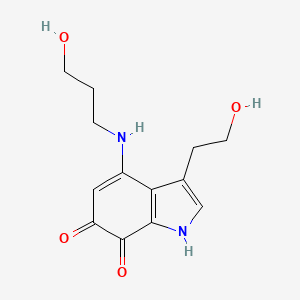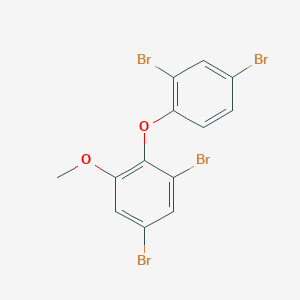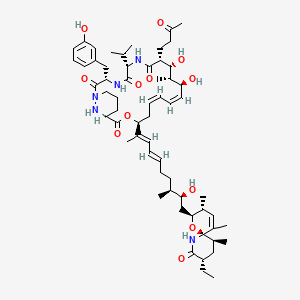
Jaspamide G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jaspamide G is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it exhibits anti-tumour activity. It has a role as an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle, an organobromine compound and an aldehyde.
Wissenschaftliche Forschungsanwendungen
1. Polyploidization in Cancer Cells
Jaspamide, isolated from the marine sponge Hemiastrella minor, exhibits antiproliferative activity and induces polyploidization in HL-60 cell lines. It significantly increases CD4 and CD14 surface expression and promotes the formation of multinuclear cells, indicating its potential in cancer research, particularly in studying cell cycle dysregulation and polyploidization processes in leukemia cells (Nakazawa et al., 2001).
2. Actin Cytoskeleton Reorganization
Jaspamide has been found to cause dramatic reorganization of actin from fibrous networks to focal aggregates in HL-60 cells and human monocytes. This affects cell morphology and movement, such as inhibiting ruffling, but does not impact phagocytic activity or respiratory burst activity. This suggests jaspamide's potential use in exploring the molecular mechanisms of actin involvement in various cellular processes (Fabian et al., 1999).
3. Apoptosis and Cell Differentiation
Jaspamide induces apoptosis and expression of CD10/neutral endopeptidase in HL-60 line cells, implying a role in programmed cell death and differentiation processes in leukemia cells. It suggests that jaspamide could be a novel therapeutic agent due to its ability to induce apoptosis and influence cell differentiation (Cioca & Kitano, 2002).
4. Antitumor Activity
Jaspamide and its derivatives have demonstrated significant antitumor activities. They inhibit the growth of various cancer cell lines, including mouse lymphoma and human tumor cell lines. This highlights jaspamide's potential as an antitumor agent and its utility in cancer research (Ebada et al., 2009).
5. Design of Nonpeptide Mimetics
Research into the design and synthesis of nonpeptide mimetics of jaspamide is ongoing, aiming to explore its structural activity relationship and develop analogues with similar or improved biological profiles. This is significant for drug discovery, particularly in developing new anticancer products (Kahn et al., 2009).
Eigenschaften
Molekularformel |
C36H43BrN4O7 |
|---|---|
Molekulargewicht |
723.7 g/mol |
IUPAC-Name |
(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,17,19-pentamethyl-2,6,9,12-tetraoxo-1-oxa-5,8,11-triazacyclononadec-15-ene-15-carbaldehyde |
InChI |
InChI=1S/C36H43BrN4O7/c1-20-14-22(3)48-32(44)18-30(25-10-12-26(43)13-11-25)40-35(46)31(17-28-27-8-6-7-9-29(27)39-33(28)37)41(5)36(47)23(4)38-34(45)21(2)16-24(15-20)19-42/h6-13,15,19-23,30-31,39,43H,14,16-18H2,1-5H3,(H,38,45)(H,40,46)/b24-15+/t20-,21+,22+,23+,30-,31-/m1/s1 |
InChI-Schlüssel |
SBOUVKPLPSBCNP-LYDSZSQBSA-N |
Isomerische SMILES |
C[C@@H]/1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C=O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Kanonische SMILES |
CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C=O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![lithium;(Z,5S)-5-hydroxy-7-[4-[(Z)-1-hydroxynon-3-enyl]phenyl]hept-6-enoate](/img/structure/B1260258.png)




![(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-5H-oxazole-4-carboxamide](/img/structure/B1260268.png)






